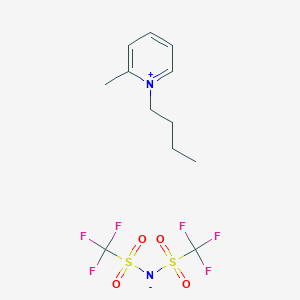

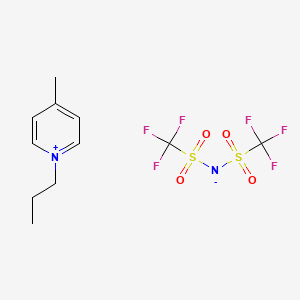

1-Propylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

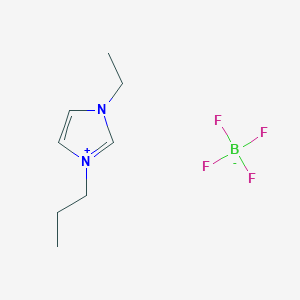

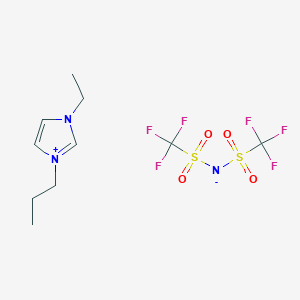

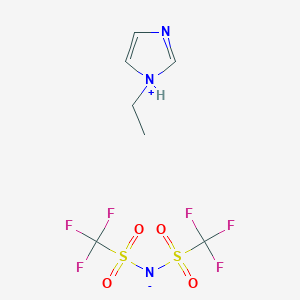

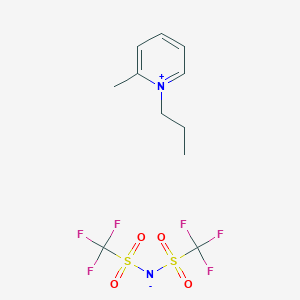

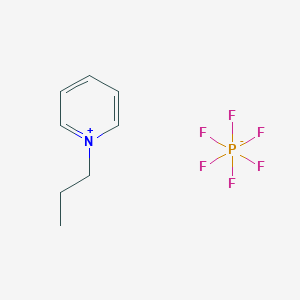

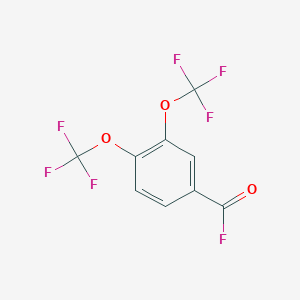

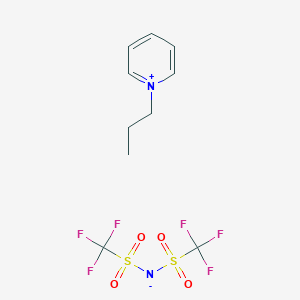

1-Propylpyridinium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . The compound has a molecular weight of 422.41 .

Synthesis Analysis

While specific synthesis methods for 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide were not found, similar compounds such as 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide have been used in the fabrication of lithium-ion batteries .

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a melting point of 12°C and a specific gravity of 1.44 . The refractive index is 1.42 . It’s also worth noting that the compound has a density of 1.412 g/cm3 .

Scientific Research Applications

Pyridinium-TFSI has been used in a variety of scientific research applications, such as electrochemistry, catalysis, and separations. In electrochemistry, it has been used as an electrolyte for the study of electrochemical processes. In catalysis, it has been used as a reaction medium for the synthesis of a variety of organic compounds. In separations, it has been used as a solvent for the separation of organic compounds.

Mechanism of Action

Target of Action

1-Propylpyridinium bis(trifluoromethylsulfonyl)imide, also known as 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide; 99%, is primarily used in the fabrication of lithium-ion batteries . Its primary targets are the anode, cathode, and electrolyte components of these batteries .

Mode of Action

This compound is a type of room temperature ionic liquid (RTIL) that exhibits a wide electrochemical window . It interacts with the anode, cathode, and electrolyte in lithium-ion batteries, facilitating the charge-discharge cycle .

Result of Action

The result of the compound’s action is the efficient operation of lithium-ion batteries. It contributes to the battery’s charge-discharge cycle, thereby enabling the storage and release of electrical energy .

Action Environment

The action of 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, its solubility and diffusivity can vary with temperature . Furthermore, its efficacy and stability may be affected by the presence of impurities such as water .

Advantages and Limitations for Lab Experiments

Pyridinium-TFSI has several advantages for laboratory experiments. It is non-volatile, non-toxic, and non-irritating. It has a low melting point and high boiling point, making it an ideal solvent for a variety of reactions. It has a high dielectric constant, making it an excellent electrolyte for electrochemical processes. It is also highly soluble in both organic and aqueous solvents.

The main limitation of Pyridinium-TFSI is its high cost. It is more expensive than other ionic liquids, making it difficult to use in large-scale applications.

Future Directions

Pyridinium-TFSI has potential applications in a variety of fields, such as electrochemistry, catalysis, separations, and biochemistry. It could be used as an electrolyte for the study of electrochemical processes, as a reaction medium for the synthesis of organic compounds, as a solvent for the separation of organic compounds, and as a medium for biochemical reactions.

It could also be used in the development of new materials, such as polymers, nanomaterials, and catalysts. It could be used in the development of new energy storage devices, such as batteries and supercapacitors. It could be used in the development of new drug delivery systems, such as nanoparticles and liposomes. It could also be used in the development of new sensors and detectors.

Synthesis Methods

Pyridinium-TFSI is synthesized from the reaction of 1-propylpyridinium chloride and trifluoromethanesulfonic anhydride in an aprotic solvent. The reaction is conducted at room temperature and is typically completed within an hour. The product is then purified by recrystallization or distillation.

Safety and Hazards

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-propylpyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.C2F6NO4S2/c1-2-6-9-7-4-3-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5,7-8H,2,6H2,1H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBKZWRIXRCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.